1-cyclopropyl-2-{4-[4-(trifluoromethoxy)benzoyl]piperazin-1-yl}ethan-1-ol hydrochloride
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Overview
Description
1-cyclopropyl-2-{4-[4-(trifluoromethoxy)benzoyl]piperazin-1-yl}ethan-1-ol hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-2-{4-[4-(trifluoromethoxy)benzoyl]piperazin-1-yl}ethan-1-ol hydrochloride typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a protecting group that can be removed in subsequent steps.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow chemistry or other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-2-{4-[4-(trifluoromethoxy)benzoyl]piperazin-1-yl}ethan-1-ol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups, such as converting a ketone to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like NaBH4 (Sodium borohydride) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
1-cyclopropyl-2-{4-[4-(trifluoromethoxy)benzoyl]piperazin-1-yl}ethan-1-ol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in material science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-2-{4-[4-(trifluoromethoxy)benzoyl]piperazin-1-yl}ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The piperazine ring and the trifluoromethoxyphenyl group are likely to interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(m-tolyl)methanone hydrochloride: Similar in structure but with a methyl group instead of a trifluoromethoxy group.
Other piperazine derivatives: Compounds like trimetazidine, ranolazine, and aripiprazole, which also feature piperazine rings and are used in various therapeutic applications.
Uniqueness
The uniqueness of 1-cyclopropyl-2-{4-[4-(trifluoromethoxy)benzoyl]piperazin-1-yl}ethan-1-ol hydrochloride lies in its specific substituents, which confer distinct chemical and biological properties. The trifluoromethoxy group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development and other applications.
Properties
IUPAC Name |
[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O3.ClH/c18-17(19,20)25-14-5-3-13(4-6-14)16(24)22-9-7-21(8-10-22)11-15(23)12-1-2-12;/h3-6,12,15,23H,1-2,7-11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKALYTVUILIRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)C(=O)C3=CC=C(C=C3)OC(F)(F)F)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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